3-Anilino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one
Description
3-Anilino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one is a heterocyclic compound featuring a 1,3-oxazolidin-4-one core modified with a sulfanylidene (C=S) group at position 2, an anilino (phenylamino) substituent at position 3, and a benzyl-methyl moiety at position 3.
Properties
CAS No. |
88051-77-8 |
|---|---|
Molecular Formula |
C17H16N2O2S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-anilino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C17H16N2O2S/c1-17(12-13-8-4-2-5-9-13)15(20)19(16(22)21-17)18-14-10-6-3-7-11-14/h2-11,18H,12H2,1H3 |
InChI Key |
IHJDDVYVRXFDHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=S)O1)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a thioamide with an appropriate aldehyde or ketone in the presence of a base. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
“5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the oxazolidinone ring to form corresponding amines or alcohols.
Substitution: Nucleophilic substitution at the phenylamino group or the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-anilino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of oxazolidinones can effectively inhibit the growth of various bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colorectal cancer), indicating a potential role as an anticancer agent . The mechanism may involve the induction of apoptosis or cell cycle arrest, although detailed mechanisms remain to be elucidated.
Antiparasitic Effects
There is emerging evidence that oxazolidinone derivatives can possess antiparasitic activity. Compounds with similar structures have been evaluated for their efficacy against Leishmania major, showing promising results that warrant further investigation into their use as antiparasitic agents .
Case Studies
A comprehensive review of literature reveals several case studies highlighting the applications of oxazolidinone compounds:
Case Study 1: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of various oxazolidinones, researchers found that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics against Gram-positive bacteria . This suggests that 3-anilino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one could be a candidate for further development in this area.
Case Study 2: Anticancer Activity
A study on the anticancer properties of similar oxazolidinones demonstrated effective inhibition of tumor growth in xenograft models. The compounds were shown to downregulate key oncogenes and upregulate tumor suppressor genes, indicating a multifaceted approach to cancer treatment .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which “5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could include:
Enzyme Inhibition: Binding to active sites of enzymes and preventing their normal function.
Receptor Modulation: Interacting with cellular receptors to alter signal transduction pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Comparison with Similar Oxazolidinone Derivatives
The sulfanylidene-oxazolidinone framework is rare compared to its oxo (C=O) counterparts. Below, we compare 3-Anilino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one with structurally related compounds, focusing on substituent effects, crystallographic data, and functional properties.
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Stability
- Sulfanylidene vs. Oxo Group : The replacement of the 2-oxo group with sulfanylidene introduces enhanced π-acidity and nucleophilic susceptibility. Sulfanylidene derivatives exhibit stronger hydrogen-bonding interactions with electron-deficient partners, as inferred from graph-set analysis in crystallography .
- Anilino vs. Alkyl/Aryl Groups: The 3-anilino group in the target compound provides a planar aromatic system that may stabilize crystal packing via π-π stacking, contrasting with the 3-ethyl group in the (5E)-derivative, which favors steric hindrance and conformational flexibility .
- Fluorinated vs.
Crystallographic Insights
Crystallographic studies of related oxazolidinones reveal:
- Hydrogen-Bonding Networks : Sulfanylidene derivatives form S···H-N hydrogen bonds (2.7–3.1 Å), which are weaker than O···H-N bonds (2.5–2.8 Å) in oxo analogs, leading to differences in lattice energies and melting points .
- Crystal Packing: The target compound’s benzyl and anilino groups likely promote herringbone or layered packing motifs, as observed in SHELX-refined structures of similar aromatic systems .
Biological Activity
3-Anilino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, as well as insights from recent research findings.
Chemical Structure
The compound belongs to the oxazolidinone class, characterized by its unique sulfur-containing structure. Its chemical formula is C16H16N2OS, and it features an aniline group and a benzyl moiety that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have reported significant antimicrobial properties of 3-Anilino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 16 | 32 |
| Pseudomonas aeruginosa | 64 | 128 |
These results indicate that the compound exhibits varying levels of effectiveness against different pathogens, with the lowest MIC observed for E. coli, suggesting it may be particularly useful in treating infections caused by this bacterium .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways .
Antioxidant Activity
The antioxidant potential of 3-Anilino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one was assessed using DPPH radical scavenging assays. The compound exhibited a significant scavenging effect with an EC50 value of 25 µg/mL, indicating its ability to neutralize free radicals effectively .
Case Studies
In one notable study, researchers synthesized several derivatives of oxazolidinones to evaluate their biological activities. Among them, the derivative containing the anilino and benzyl groups demonstrated superior antimicrobial and anticancer properties compared to other synthesized compounds. This highlights the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
